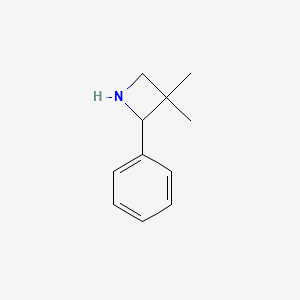

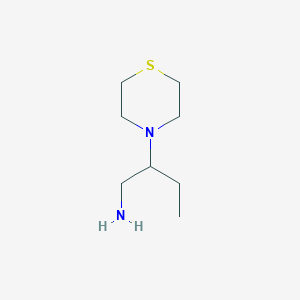

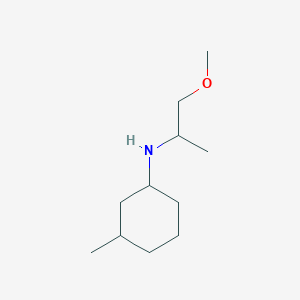

![molecular formula C12H12N2O3S B1462115 2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid CAS No. 1097090-23-7](/img/structure/B1462115.png)

2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid

Übersicht

Beschreibung

“2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid” is a chemical compound with the CAS Number: 328977-86-2 . It has a molecular weight of 250.28 . The IUPAC name for this compound is 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]propanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O3S/c1-6(10(15)16)17-11-12-8-5-3-2-4-7(8)9(14)13-11/h2-6H,1H3,(H,15,16)(H,12,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their potential anticancer properties. The core structure of quinazolinones has been linked to the inhibition of various cancer cell lines, making them valuable in the development of new chemotherapeutic agents . The specific compound could be synthesized and tested against a range of cancer cell types to determine its efficacy and mechanism of action.

Anticonvulsant Effects

Some quinazolinone compounds have shown promising results as anticonvulsants. These substances can modulate neuronal excitability and could be potential candidates for treating epilepsy and other seizure disorders . Further research into the anticonvulsant properties of this compound could lead to the development of novel treatments.

Antimicrobial Properties

The antimicrobial activity of quinazolinone derivatives is another area of interest. These compounds can be designed to target specific bacterial or fungal pathogens, providing a pathway for new antibiotic drugs, especially in an era of increasing antibiotic resistance .

Quorum Sensing Inhibition

Quinazolinones have been identified as potential quorum sensing inhibitors. Quorum sensing is a communication system used by bacteria to coordinate behavior, including virulence and biofilm formation. Inhibiting this process can reduce bacterial pathogenicity, offering a strategy to combat infections without directly killing the bacteria, which may help in reducing resistance development .

Antituberculosis Activity

Certain quinazolinone derivatives have demonstrated good antituberculosis activity. Given the global health challenge posed by tuberculosis, especially drug-resistant strains, there is a significant need for new therapeutic agents. Research into the antituberculosis potential of this compound could contribute to global health efforts .

Cholesterol Regulation

Some quinazolinone derivatives have been investigated for their ability to influence cholesterol levels, particularly increasing HDL (good) cholesterol. This suggests a potential application in managing cardiovascular diseases by modulating lipid profiles .

Synthesis of Hybrid Molecules

Quinazolinones can be hybridized with other heterocycles to create compounds with diverse biological effects. This synthetic versatility allows for the exploration of a wide range of pharmacological activities and the development of multifunctional drugs .

Green Chemistry Applications

The synthesis of quinazolinone derivatives can be optimized to adhere to green chemistry principles, such as using water as a solvent and minimizing waste. This approach not only aligns with environmental sustainability but also can lead to the discovery of more efficient synthesis methods for pharmaceutical applications .

Eigenschaften

IUPAC Name |

2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-7(12(16)17)18-6-10-13-9-5-3-2-4-8(9)11(15)14-10/h2-5,7H,6H2,1H3,(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKAJFXNDMNQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SCC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

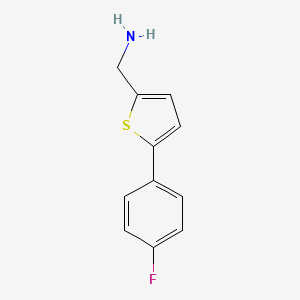

amine](/img/structure/B1462035.png)

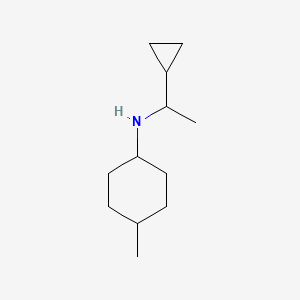

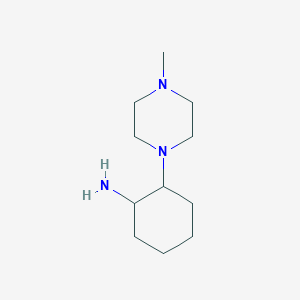

![N-[(4-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462036.png)

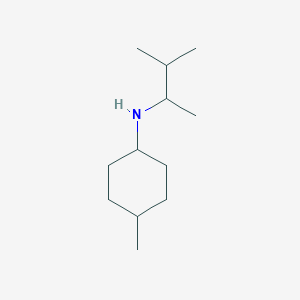

![2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole](/img/structure/B1462040.png)

![N-[(2,6-difluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1462050.png)